molecular formula C9H12O2 B143470 erythro-1-Phenylpropane-1,2-diol CAS No. 40421-52-1

erythro-1-Phenylpropane-1,2-diol

Cat. No.: B143470
CAS No.: 40421-52-1
M. Wt: 152.19 g/mol
InChI Key: MZQZXSHFWDHNOW-CBAPKCEASA-N
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Description

erythro-1-Phenylpropane-1,2-diol is a chiral organic compound with the molecular formula C9H12O2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its two stereocenters, which give it specific optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erythro-1-Phenylpropane-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of prochiral ketones using chiral catalysts. For example, the CBS (Corey-Bakshi-Shibata) reduction is a well-known method that employs borane and a chiral oxazaborolidine catalyst to achieve high enantioselectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These methods utilize chiral ligands and transition metal catalysts to achieve the desired stereochemistry. The reaction conditions typically include high pressure and temperature to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

erythro-1-Phenylpropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substituting Agents: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halides, ethers

Mechanism of Action

The mechanism of action of erythro-1-Phenylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

erythro-1-Phenylpropane-1,2-diol is unique due to its specific stereochemistry, which imparts distinct optical and chemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Compared to its enantiomers and diastereomers, this compound often exhibits different reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

(1R,2S)-1-phenylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQZXSHFWDHNOW-CBAPKCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433365
Record name (1R,2S)-1-Phenylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40421-52-1
Record name (1R,2S)-1-Phenylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the production of (1R,2S)-1-Phenylpropane-1,2-diol using baker's yeast?

A: The research demonstrates a biocatalytical approach to obtain enantiomerically pure (1R,2S)-1-Phenylpropane-1,2-diol [, ]. Baker's yeast fermentation of 1-phenyl-1,2-propanedione can yield different stereoisomers depending on the reaction conditions. The ability to selectively produce the (1R,2S)-diol is valuable as chiral alcohols like this are important building blocks for various pharmaceuticals and fine chemicals.

Q2: What are the advantages of using baker's yeast for this type of reaction compared to traditional chemical synthesis?

A2: Baker's yeast offers several benefits for this reaction:

  • Enantioselectivity: Baker's yeast possesses enzymes that can differentiate between enantiomers, allowing for the selective production of (1R,2S)-1-Phenylpropane-1,2-diol [, ]. Traditional chemical synthesis often results in a racemic mixture, requiring further separation steps.
  • Mild Reaction Conditions: Biocatalytic reactions with baker's yeast typically occur under mild conditions (e.g., room temperature, atmospheric pressure) compared to some chemical syntheses requiring harsh reagents or conditions [].

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